N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with fluorophenyl, morpholinyl, and phenyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine and aniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}thiophene-2-carboxamide
- N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-methylthiophen-2-yl}thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride stands out due to its unique combination of substituents on the triazine ring. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O.ClH/c20-14-6-8-16(9-7-14)22-18-23-17(21-15-4-2-1-3-5-15)24-19(25-18)26-10-12-27-13-11-26;/h1-9H,10-13H2,(H2,21,22,23,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGFRCHMOVZOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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